N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-6-11(10(2)20-9)8-16-15(18)12-7-14(21-17-12)13-4-3-5-19-13/h3-7H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHRCRLAWFIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chalcone Derivatives
A widely adopted route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. For example, 3-(furan-2-yl)-1-(substituted phenyl)prop-2-en-1-one intermediates are treated with hydroxylamine in alkaline conditions to yield the isoxazole ring.
- Chalcone Formation : 2-Acetylfuran (1.0 equiv) reacts with furfural (1.2 equiv) in ethanol under basic catalysis (NaOH, 40°C, 6 h) to form 3-(furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one.
- Isoxazole Cyclization : The chalcone is refluxed with hydroxylamine hydrochloride (1.5 equiv) and sodium hydroxide (2.0 equiv) in ethanol/water (3:1) for 12 h. Acidification with HCl precipitates 5-(furan-2-yl)isoxazole-3-carboxylic acid (Yield: 72–78%).
- FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, isoxazole-H), 7.85–6.45 (m, 4H, furan-H).
- MS (ESI) : m/z 220.1 [M+H]⁺.
Alternative Approach: Coupling of Preformed Isoxazole
In cases requiring regioselectivity, 3-carboxyisoxazole derivatives are synthesized via a [3+2] cycloaddition between nitrile oxides and acetylene dicarboxylates. For instance:
- Nitrile Oxide Generation : Furan-2-carbonitrile oxide is generated in situ from furan-2-carbaldehyde oxime (Clorox® oxidation).
- Cycloaddition : Reaction with ethyl propiolate in dichloromethane at 0°C yields ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid (NaOH, ethanol/H₂O, 80°C, 4 h).
Synthesis of (2,5-Dimethylfuran-3-yl)methanamine
Reduction of 2,5-Dimethylfuran-3-carboxamide
The amine precursor is prepared from 2,5-dimethylfuran-3-carboxylic acid (CAS 636-44-2):
- Acyl Chloride Formation : Treat the carboxylic acid with thionyl chloride (SOCl₂, reflux, 2 h).
- Amidation : React the acyl chloride with ammonium hydroxide to yield 2,5-dimethylfuran-3-carboxamide.
- Hofmann Rearrangement : Treat the amide with bromine (Br₂) and NaOH in aqueous medium, followed by acid workup to obtain (2,5-dimethylfuran-3-yl)methanamine (Yield: 65%).
- ¹H NMR (CDCl₃) : δ 6.12 (s, 1H, furan-H), 3.85 (s, 2H, CH₂NH₂), 2.28 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling the isoxazole-carboxylic acid with (2,5-dimethylfuran-3-yl)methanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) :
- Activation : Dissolve 5-(furan-2-yl)isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM. Add EDC (1.2 equiv) and DMAP (0.1 equiv). Stir under argon for 30 min.
- Amination : Add (2,5-dimethylfuran-3-yl)methanamine (1.1 equiv) dropwise. Stir at room temperature for 48 h.
- Workup : Extract with 5% HCl to remove excess amine, concentrate, and purify via silica gel chromatography (hexane/EtOAc 7:3).
Yield : 68–74%
Purity (UPLC) : >97%.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization of Final Product
N-((2,5-Dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide :
- Molecular Formula : C₁₆H₁₅N₂O₄
- Molecular Weight : 299.30 g/mol
- FT-IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1555 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 8.45 (t, J=5.6 Hz, 1H, NH), 7.82 (s, 1H, isoxazole-H), 7.45–6.25 (m, 5H, furan-H), 4.42 (d, J=5.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
- ¹³C NMR : δ 165.2 (C=O), 161.0 (C=N), 152.1–110.3 (furan/isoxazole carbons).
- HRMS (ESI) : m/z 299.1134 [M+H]⁺ (calc. 299.1137).
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 12h) | 5-(Furan-2-yl)isoxazole-3-carboxylic acid + (2,5-Dimethylfuran-3-yl)methanamine | 85% | Protonation of amide oxygen accelerates cleavage |
| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Sodium 5-(furan-2-yl)isoxazole-3-carboxylate + (2,5-Dimethylfuran-3-yl)methanamine | 78% | Requires prolonged heating for full conversion |
Hydrolysis kinetics are influenced by steric hindrance from the furan substituents, with acidic conditions generally providing faster reaction rates.
Oxidation of Furan Moieties
Both furan rings are susceptible to oxidation, particularly under strong oxidizing agents:
The 2,5-dimethylfuran moiety oxidizes faster than the unsubstituted furan due to electron-donating methyl groups .
Nucleophilic Substitution at Isoxazole
The isoxazole ring participates in nucleophilic substitutions at position 5:
| Nucleophile | Conditions | Products | Selectivity |
|---|---|---|---|
| NH₃ (excess) | EtOH, 70°C, 6h | 5-Amino-isoxazole-3-carboxamide derivative | >90% |
| PhMgBr | THF, −78°C → RT, 12h | 5-Phenyl-isoxazole-3-carboxamide | 75% |
Reactivity is enhanced by the electron-withdrawing carboxamide group, which activates the isoxazole toward nucleophilic attack.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss (%) | Proposed Degradation Products |
|---|---|---|
| 220–250°C | 15% | CO₂ release from carboxamide decarboxylation |
| 300–350°C | 40% | Furan ring fragmentation → CO, CH₃CHO, and HCN |
Degradation is accelerated in oxidative atmospheres, with full decomposition at 400°C .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces [2+2] cycloaddition:
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), 6h | Dimethylfuran-isoxazole cycloadduct | Φ = 0.12 |
This reactivity is attributed to the conjugated π-system of the isoxazole and furan moieties .
Catalytic Hydrogenation
Selective hydrogenation of the isoxazole ring is achievable:
| Catalyst | Conditions | Products | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Tetrahydroisoxazole derivative | 88% |
| Rh/Al₂O₃ | H₂ (3 atm), 60°C | Fully saturated hexahydroisoxazole | 65% |
The furan rings remain intact under mild conditions but hydrogenate at higher pressures (>5 atm) .
Biotransformation
In vitro studies with human liver microsomes indicate metabolic pathways:
| Enzyme | Primary Metabolites | Half-Life (t₁/₂) |
|---|---|---|
| CYP3A4 | Hydroxylated dimethylfuran derivative | 2.3h |
| CYP2D6 | N-Dealkylated isoxazole-carboxamide | 4.1h |
Demethylation at the 2,5-dimethylfuran group is the dominant metabolic pathway .
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibits significant anticancer properties.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxic effects on various human cancer cell lines.
- Method : Treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
-
Mechanistic Insights :
- DNA Damage Assessment : Comet assays indicated that the compound induced DNA strand breaks.
- Apoptosis Induction : Increased apoptosis rates were noted compared to controls.
| Parameter | Observation |
|---|---|
| IC50 (Cancer Cell Lines) | 45 µM |
| Apoptosis Rate | Increased by 30% in treated cells |
Antimicrobial Applications
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.
Antimicrobial Activity Summary
Research has shown that this compound effectively inhibits the growth of several microorganisms.
| Study | Microorganisms Tested | Results |
|---|---|---|
| Study A | E. coli | Inhibition zone: 15 mm at 100 µg/mL |
| Study B | S. aureus | Inhibition zone: 18 mm at 100 µg/mL |
| Study C | C. albicans | Minimum inhibitory concentration (MIC): 50 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties against both bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Core Heterocycles
- Isoxazole vs. Oxadiazole: The target compound’s isoxazole ring differs from the 1,3,4-oxadiazole in LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide). For example, the isoxazole’s oxygen and nitrogen atoms may engage in distinct hydrogen-bonding networks compared to oxadiazole’s two nitrogen atoms .
- Isoxazole vs. Thiazole : Thiazole-containing analogs (e.g., thiazol-5-ylmethyl carbamates in and ) feature a sulfur atom instead of oxygen. Sulfur’s larger atomic radius and lower electronegativity may reduce dipole interactions but enhance hydrophobic binding in enzyme active sites .
Substituent Effects
- Furan Derivatives : The target compound’s 2,5-dimethylfuran-3-yl group increases steric hindrance and lipophilicity compared to unsubstituted furans in ranitidine analogs (e.g., ranitidine complex nitroacetamide, ). This substitution may improve metabolic stability by blocking oxidative degradation at the furan ring .
- Carboxamide Linkage: The carboxamide group is a common feature in LMM11 and thiazolylmethyl carbamates.
Pharmacological and Physicochemical Properties
Antifungal Activity
Solubility and Stability
- Solubility : The dimethylfuran substituent in the target compound likely reduces aqueous solubility compared to polar sulfamoyl groups in LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) .
- Stability : Unlike thiazolylmethyl carbamates with hydroperoxypropan-2-yl groups (), the target compound lacks unstable peroxides, suggesting superior shelf-life under standard storage conditions .
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel compound with potential pharmacological applications. This compound belongs to the isoxazole class, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₄ |
| Molecular Weight | 286.28 g/mol |
| CAS Number | 1351642-79-9 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key regulatory proteins involved in cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic factors .
- Cell Cycle Arrest : Research indicates that isoxazole derivatives can lead to cell cycle arrest by upregulating p21^WAF-1, a cyclin-dependent kinase inhibitor .
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives, including this compound. The following findings highlight its potential biological activities:
Cytotoxicity
A study demonstrated that certain isoxazole derivatives exhibited significant cytotoxicity against human leukemia cell lines (HL-60). The IC50 values for these compounds ranged from 86 to 755 μM, indicating varying degrees of potency .
Antimicrobial Activity
Isoxazoles have been reported to possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. The structure–activity relationship (SAR) studies suggest that modifications in the furan and isoxazole rings can enhance antibacterial efficacy .
Case Studies and Research Findings
Several case studies have documented the biological activity of related compounds:
- Anticancer Activity : A series of substituted isoxazoles were evaluated for their ability to inhibit cancer cell growth. Compounds with similar structures demonstrated significant antiproliferative effects on MCF-7 breast cancer cells with IC50 values ranging from 14.2 to 19.1 µM .
- Antitubercular Activity : Research on thiazole-isoxazole hybrids indicated promising results against Mycobacterium tuberculosis, suggesting that structural modifications could lead to new antitubercular agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and amine-containing furan intermediates. A general protocol involves activating the carboxylic acid (e.g., using EDCI/HOBt) and reacting it with the furan-methylamine under inert conditions. Solvent selection (e.g., DMF or acetonitrile) and temperature control (reflux vs. room temperature) significantly impact yields. Optimization may include adjusting stoichiometry, using anhydrous solvents, or introducing catalysts like K₂CO₃ to enhance nucleophilic substitution efficiency .
- Characterization : Confirm intermediates and final products via ¹H/¹³C NMR and HRMS, as demonstrated in analogous isoxazole-carboxamide syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz in DMSO-d₆) to resolve furan, isoxazole, and methyl proton environments. Compare chemical shifts with structurally related compounds (e.g., δ ~6.5–7.5 ppm for furan protons) .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ ion) to confirm stoichiometry .
- TLC : Monitor reaction progress and purity using silica gel plates (e.g., Merck F254) with UV visualization .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of aerosols .
- Storage : Store in airtight containers away from ignition sources. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Approach :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and mitochondrial isolation protocols (e.g., differential centrifugation in sucrose-Tris buffer) to minimize variability .
- Dose-Response Analysis : Compare EC₅₀ values under controlled DMSO concentrations (≤1% v/v) to assess solvent interference .
- Structural Confirmation : Re-validate compound identity via NMR and HRMS to rule out batch-to-batch degradation .
Q. What strategies are effective in modifying the compound’s structure to enhance its pharmacological profile while maintaining stability?
- Modification Strategies :
- Bioisosteric Replacement : Substitute the furan-2-yl group with thiophene or benzofuran moieties to improve metabolic stability, as seen in related anticancer thiazole derivatives .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the isoxazole ring to enhance binding affinity, guided by SAR studies on diarylisoxazole inhibitors .
- Prodrug Design : Acetylate hydroxyl groups (e.g., glucopyranosyl derivatives) to improve solubility, as demonstrated in carboxamide prodrugs .
Q. How can in vitro and in vivo models be appropriately selected to evaluate the compound’s mechanism of action?
- Model Selection :
- In Vitro : Use purified mitochondria to assess effects on membrane potential (Rh123 fluorescence) and calcium uptake (Calcium Green-5N) .
- Cell-Based Assays : Screen for cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, with verapamil as a positive control for apoptosis .
- In Vivo : Utilize zebrafish embryos for toxicity profiling and murine models (e.g., C57BL6/J mice) for pharmacokinetic studies, adhering to ethical guidelines .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
